![molecular formula C16H27N3O2 B2736488 tert-butyl N-[3-(2-tert-butylpyrimidin-4-yl)propyl]carbamate CAS No. 1461708-93-9](/img/structure/B2736488.png)

tert-butyl N-[3-(2-tert-butylpyrimidin-4-yl)propyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis Applications

- tert-Butyl carbamate derivatives are explored for their potential in asymmetric synthesis processes, such as in the asymmetric Mannich reaction, to produce chiral amino carbonyl compounds. This showcases the utility of such compounds in generating enantioselective reactions, crucial for the development of pharmaceuticals and fine chemicals (Yang et al., 2009).

Structural and Reaction Studies

- The structural analysis of tert-butyl carbamate derivatives, such as in the study of hydrogen bonds between acidic protons from alkynes and amides, emphasizes the importance of these compounds in understanding molecular interactions and the formation of complex molecular architectures (Baillargeon et al., 2014).

- Investigations into the isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives reveal insights into simultaneous hydrogen and halogen bonds involving carbonyl groups, further contributing to our understanding of molecular packing and bonding in solid-state chemistry (Baillargeon et al., 2017).

Catalysis and Reaction Mechanisms

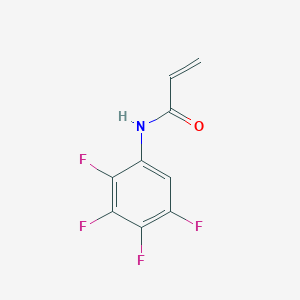

- Studies on photoredox-catalyzed cascades, such as the amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, open new pathways for the synthesis of complex molecules like 3-aminochromones under mild conditions. This illustrates the role of tert-butyl carbamate derivatives in facilitating novel catalytic reactions that can lead to the development of new drugs and materials (Wang et al., 2022).

Chemical Transformations

- The creation and transformation of silyl carbamates demonstrate the chemical versatility of tert-butyl carbamate derivatives, offering chemoselective options for modifying amino protecting groups. This work underlines the importance of such derivatives in streamlining synthetic strategies for complex organic molecules (Sakaitani & Ohfune, 1990).

Properties

IUPAC Name |

tert-butyl N-[3-(2-tert-butylpyrimidin-4-yl)propyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N3O2/c1-15(2,3)13-17-11-9-12(19-13)8-7-10-18-14(20)21-16(4,5)6/h9,11H,7-8,10H2,1-6H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSYUIIZXEQVPIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=CC(=N1)CCCNC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-benzo[d]imidazol-1-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2736407.png)

![4-(4-(6-Methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2736409.png)

![2-((2-morpholino-2-oxoethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2736413.png)

![4-(4-methylbenzyl)-5-{1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2736415.png)

![8-{[(1E)-2-(4-chlorophenyl)-1-azavinyl]amino}-7-butyl-3-methyl-1,3,7-trihydrop urine-2,6-dione](/img/structure/B2736422.png)

![N-{2-[(2,5-dimethoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}pyridine-3-carboxamide](/img/structure/B2736423.png)